molecular formula C23H16ClN3O5 B2521442 N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 887894-40-8

N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2521442
CAS RN: 887894-40-8
M. Wt: 449.85
InChI Key: LSHXHAIZXFGFBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including the use of thionyl chloride and refluxing with different aromatic acids in the presence of a base like triethylamine . For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . This suggests that a similar approach could be used for the synthesis of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide," possibly involving the use of 4-chlorophenyl and 2-methyl-3-nitrobenzamido precursors.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the dihedral angles between aromatic rings and the orientation of functional groups such as nitro groups . For instance, the dihedral angle between two aromatic rings in one of the studied compounds is 82.32(4)°, and the nitro groups are oriented at specific dihedral angles with respect to their attached phenyl rings . The amide group typically forms a distinct dihedral angle with the benzoyl ring, contributing to the overall conformation of the molecule . These structural details are crucial for understanding the three-dimensional conformation of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the amide bond . For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to other groups can affect the compound's affinity for certain receptors . The presence of chloro and nitro groups can also impact the reactivity, as seen in the synthesis and characterization of various chlorophenyl benzamides . These insights can be applied to predict the reactivity of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding patterns, and bond parameters, are well-documented . These compounds often crystallize in specific space groups with defined unit cell dimensions, and their molecules can be linked by intermolecular hydrogen bonds, forming chains or dimeric pairs . The presence of chloro and nitro substituents can influence the molecular packing and hydrogen bonding motifs. Understanding these properties is essential for the analysis of the physical state and stability of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and crystal structure of related benzamide compounds have been extensively studied, demonstrating methods for synthesizing benzamide derivatives with specific structural configurations, which are confirmed through spectroscopic, elemental analysis, and single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2010).

Biological Activities

  • Research on benzofuran derivatives has explored their potential antifertility and anti-inflammatory activities. Some derivatives have shown significant anti-inflammatory activity, comparable to aspirin, though no antifertility activity was observed in the studied compounds (Saksena, Radhakrishnan, Kar, & Gokhale, 1971).
  • Another study focused on the photo-rearrangement of N-aryl-2-nitrobenzamides, leading to the formation of azo-compounds, which could have implications for medicinal chemistry and the development of photoactive materials (Gunn & Stevens, 1973).

Synthesis of Labelled Compounds

  • Isotopically efficient syntheses of [15N]-nitrothiophenecarboxamides, which are of interest as antitumor agents, have been reported, showcasing the potential of these compounds in cancer research (Shinkwin & Threadgill, 1996).

Chemical Transformations

  • The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate has been explored, indicating the potential for creating novel chemical structures through rearrangement processes (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Potential Therapeutic Applications

  • Studies have synthesized and characterized tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with relevance to C-C chemokine receptor 1 (CCR1) antagonism, highlighting the compound's potential in therapeutic applications (Hong, Hynes, Tian, Balasubramanian, Bonacorsi, 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHXHAIZXFGFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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